Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-
Description
Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]- is a complex organic compound with a molecular formula of C46H51FN5O8P and a molecular weight of 851.9 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups and a variety of chemical bonds.
Properties
CAS No. |
1031750-37-4 |
|---|---|
Molecular Formula |
C56H59N6O8P |
Molecular Weight |
975.1 g/mol |
IUPAC Name |
N-benzoyl-N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-7-methylimidazo[4,5-c]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C56H59N6O8P/c1-38(2)62(39(3)4)71(68-33-17-32-57)70-48-34-50(60-37-59-51-52(60)40(5)35-58-53(51)61(54(63)41-18-11-8-12-19-41)55(64)42-20-13-9-14-21-42)69-49(48)36-67-56(43-22-15-10-16-23-43,44-24-28-46(65-6)29-25-44)45-26-30-47(66-7)31-27-45/h8-16,18-31,35,37-39,48-50H,17,33-34,36H2,1-7H3/t48-,49+,50+,71?/m0/s1 |
InChI Key |
KUTPCYBGYKUSQM-HYGNTALUSA-N |
Isomeric SMILES |
CC1=CN=C(C2=C1N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)N(C(=O)C7=CC=CC=C7)C(=O)C8=CC=CC=C8 |
Canonical SMILES |
CC1=CN=C(C2=C1N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)N(C(=O)C7=CC=CC=C7)C(=O)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]- typically involves a series of organic reactions. . Industrial production methods may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoramidite group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a PARP inhibitor.
Industry: Utilized in the development of pharmaceuticals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. As a PARP inhibitor, it binds to the PARP enzyme, inhibiting its activity and thereby affecting DNA repair pathways . This interaction can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The compound’s effects are mediated through its binding to the active site of the enzyme, blocking its catalytic function.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and phosphoramidites, such as:
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite
- N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] These compounds share structural similarities but differ in specific functional groups and their resulting chemical properties. The uniqueness of Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]- lies in its specific combination of functional groups and its potential applications in various fields.
Biological Activity
Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl] is a complex organic molecule that exhibits potential pharmacological properties. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound is characterized by multiple functional groups that may contribute to its biological activity. The presence of phosphino and cyano groups could introduce unique reactivity patterns, enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C39H37N5O7 |
| Molecular Weight | 687.74 g/mol |
| CAS Registry Number | 182496-01-1 |
| Solubility | Insoluble in water |
Antiviral Activity
Research has indicated that benzamide derivatives can exhibit broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have been shown to enhance intracellular levels of APOBEC3G (A3G), a protein that inhibits the replication of various viruses, including Hepatitis B virus (HBV) and HIV . The specific compound under consideration may share similar mechanisms, although detailed pharmacological studies are necessary to confirm this.
The biological activity of benzamide derivatives often involves:
- Inhibition of Viral Replication : By increasing A3G levels, these compounds can inhibit viral replication.
- Modulation of Cellular Pathways : The intricate structure of the compound suggests potential interactions with cellular pathways that regulate cell proliferation and apoptosis.
Study on Antiviral Efficacy
In a study investigating the antiviral properties of benzamide derivatives, a novel derivative was synthesized and evaluated for its anti-HBV activity. The results indicated that the compound significantly inhibited HBV replication in vitro and in vivo models. The mechanism was associated with increased A3G levels in hepatocytes .
Pharmacokinetic Profile
Another study focused on the pharmacokinetic properties of similar benzamide derivatives, highlighting their metabolic stability and bioavailability. These properties are crucial for developing effective antiviral therapies .
Synthesis and Optimization
The synthesis of this complex benzamide derivative typically involves several steps, including:
- Formation of the Benzamide Core : Starting from benzoic acid.
- Introduction of Functional Groups : Sequential addition of methoxy and phosphino groups.
- Purification : Utilizing chromatography techniques to achieve high purity.
Each step must be optimized to ensure high yields and purity, which is vital for subsequent biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
